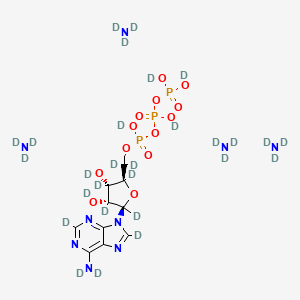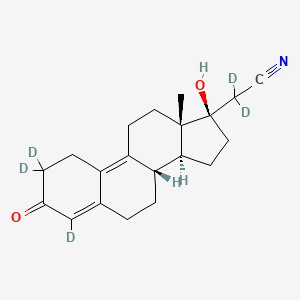
Dienogest-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dienogest-d5 is a synthetic progestogen, a derivative of 19-nortestosterone, and is used primarily in the treatment of endometriosis. It is a deuterated form of dienogest, where five hydrogen atoms are replaced with deuterium. This modification can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dienogest-d5 involves multiple steps, starting from steroidal precursors. One common method involves the reaction of a steroidal ketone with a cyanomethyl group under controlled conditions. The reaction typically uses solvents like tetrahydrofuran and reagents such as n-butyllithium. The reaction is carried out at low temperatures, often below -50°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Dienogest-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dienogest-quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions, particularly at the cyanomethyl group, can yield various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include dienogest-quinone, dihydrodienogest, and various substituted analogs, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dienogest-d5 has a wide range of applications in scientific research:
Chemistry: Used in the study of steroidal chemistry and the development of new synthetic routes.
Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of dienogest in biological systems.
Medicine: Investigated for its therapeutic potential in treating endometriosis and other hormone-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Dienogest-d5 acts as an agonist at the progesterone receptor. It exhibits a potent progestagenic effect in the endometrium, leading to endometrial atrophy after prolonged use. The compound also has antiandrogenic properties, which help in reducing androgen-dependent symptoms like acne. The molecular targets include the progesterone receptor and pathways involved in endometrial proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levonorgestrel: Another synthetic progestogen used in contraceptives and hormone therapy.
Norethindrone: A progestin used in birth control pills and hormone replacement therapy.
Medroxyprogesterone acetate: Used in contraceptives and for treating endometriosis.
Uniqueness of Dienogest-d5
This compound is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. It also has a strong progestagenic effect with minimal androgenic activity, making it particularly effective in treating endometriosis with fewer side effects compared to other progestins .
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4-trideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D |
Clé InChI |
AZFLJNIPTRTECV-HIAZGCQNSA-N |
SMILES isomérique |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CCC3=C2CC(C1=O)([2H])[2H])C)(C([2H])([2H])C#N)O |
SMILES canonique |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





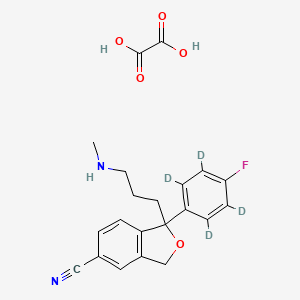
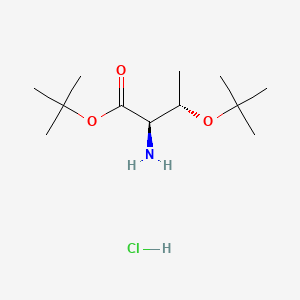


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
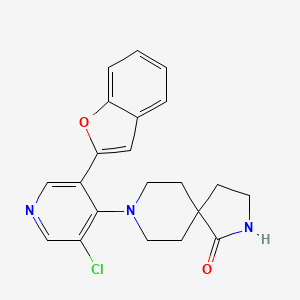
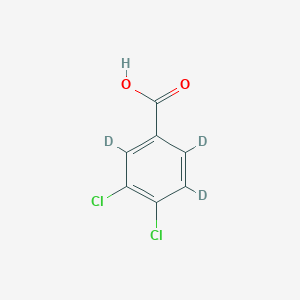
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
